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molecular formula C12H9ClFNO B8276463 (2-Chloro-phenyl)-(2-fluoropyridin-3-yl)methanol

(2-Chloro-phenyl)-(2-fluoropyridin-3-yl)methanol

Cat. No. B8276463
M. Wt: 237.66 g/mol
InChI Key: RAKKGPCXMQSFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381826B2

Procedure details

Add diisopropylamine-(286.6 g, 2.83 mol) to a −63° C. solution of n-butyllithium (2.47 M in hexanes, 917 mL, 2.27 mol) while maintaining the temperature below −38° C. Add tetrahydrofuran (1.20 L) while maintaining the temperature below −43° C. To the resulting solution add 2-fluoropyridine (200.0 g, 2.06 mol) while maintaining the temperature between −66° C. and −57° C. Stir the resulting solution between −72° C. and −57° C. for 45 min. To this solution add a solution of 2-chlorobenzaldehyde (318.5 g, 2.27 mol) in tetrahydrofuran (125 mL) while maintaining the temperature between −70° C. and −39° C. Stir the resulting solution between −73° C. to −50° C. for 1 h, and then add methanol (198 g, 6.18 mol). Allow the solution to warm to −30° C. and stir for 30 min. Add the resulting solution to a −13° C. mixture of toluene (1.20 L) and 3 N hydrochloric acid (1.85 L, 5.55 mol). Separate the layers and extract the aqueous layer with toluene (1.2 L). Extract the combined organic layers with water (1.8 L), and then concentrate this solution at 60° C. under reduced pressure to an approximate weight of 910 g. Cool the solution to 25° C. Crystallization will occur. Stir the resulting slurry for 1 h. Add cyclohexane (2.0 L) over a period of 5 min, and then stir the resulting slurry for 14 h. Collect the resulting solid by filtration and wash the solid with cyclohexane (500 mL). Dry the solid under vacuum at 45° C. for 4 h to afford the title compound as a white solid. 1H NMR (400 MHz, DMSO-D6) δ ppm 6.17 (d, J=4.80 Hz, 1H) 6.35 (d, J=4.80 Hz, 1H) 7.29-7.38 (m, 2H) 7.42 (t, J=7.71 Hz, 1H) 7.41-7.46 (m, 1H) 7.61-7.67 (m, 1H) 7.75-7.88 (m, 1H) 8.16 (d, J=4.55 Hz, 1H).
Quantity
286.6 g
Type
reactant
Reaction Step One
Quantity
917 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
318.5 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
198 g
Type
reactant
Reaction Step Four
Quantity
1.2 L
Type
solvent
Reaction Step Five
Quantity
1.85 L
Type
reactant
Reaction Step Six
Quantity
1.2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[Cl:20][C:21]1[CH:28]=[CH:27][CH:26]=[CH:25][C:22]=1[CH:23]=[O:24].CO.Cl>O1CCCC1.C1(C)C=CC=CC=1>[Cl:20][C:21]1[CH:28]=[CH:27][CH:26]=[CH:25][C:22]=1[CH:23]([C:19]1[C:14]([F:13])=[N:15][CH:16]=[CH:17][CH:18]=1)[OH:24]

Inputs

Step One
Name
Quantity
286.6 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
917 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
FC1=NC=CC=C1
Step Three
Name
Quantity
318.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
198 g
Type
reactant
Smiles
CO
Step Five
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
1.85 L
Type
reactant
Smiles
Cl
Name
Quantity
1.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
Stir the resulting solution between −72° C. and −57° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below −38° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between −66° C. and −57° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between −70° C. and −39° C
STIRRING
Type
STIRRING
Details
Stir the resulting solution between −73° C. to −50° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stir for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
Add the resulting solution to a −13° C.
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with toluene (1.2 L)
EXTRACTION
Type
EXTRACTION
Details
Extract the combined organic layers with water (1.8 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate this solution at 60° C. under reduced pressure to an approximate weight of 910 g
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to 25° C
CUSTOM
Type
CUSTOM
Details
Crystallization
STIRRING
Type
STIRRING
Details
Stir the resulting slurry for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
Add cyclohexane (2.0 L) over a period of 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
stir the resulting slurry for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
Collect the resulting solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash the solid with cyclohexane (500 mL)
CUSTOM
Type
CUSTOM
Details
Dry the solid under vacuum at 45° C. for 4 h
Duration
4 h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(O)C=1C(=NC=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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